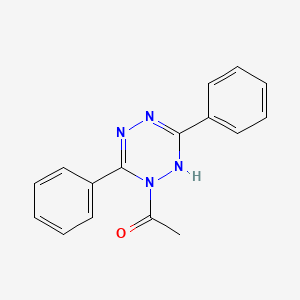

1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)ethan-1-one

Description

1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)ethan-1-one is a tetrazine derivative featuring a 1,2,4,5-tetrazine core substituted with two phenyl groups at the 3- and 6-positions and an acetyl group at the 1-position. The tetrazine ring is a six-membered heterocycle with four nitrogen atoms, conferring high electron deficiency and reactivity, particularly in bioorthogonal "click" chemistry and energetic materials. The phenyl substituents enhance steric bulk and π-conjugation, which may improve thermal stability and alter solubility compared to simpler tetrazines.

Properties

CAS No. |

683211-26-9 |

|---|---|

Molecular Formula |

C16H14N4O |

Molecular Weight |

278.31 g/mol |

IUPAC Name |

1-(3,6-diphenyl-1H-1,2,4,5-tetrazin-2-yl)ethanone |

InChI |

InChI=1S/C16H14N4O/c1-12(21)20-16(14-10-6-3-7-11-14)18-17-15(19-20)13-8-4-2-5-9-13/h2-11H,1H3,(H,17,19) |

InChI Key |

IWGHDZZOQHYEID-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C(=NN=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis via Acetylation of a Dihydrotetrazine Intermediate

A common approach involves acetylating a preformed dihydrotetrazine scaffold. This method leverages the reactivity of the nitrogen atom in the dihydro form, enabling nucleophilic substitution or acylation.

Key Steps:

Formation of 3,6-Diphenyl-1,6-dihydro-1,2,4,5-tetrazine :

- Method : Synthesize the tetrazine core using nitriles and hydrazine hydrate, followed by reduction to the dihydro form. For example, reacting benzyl cyanide derivatives with hydrazine hydrate under catalytic conditions (e.g., thiol catalysts).

- Reduction : Sodium borohydride (NaBH₄) or similar reducing agents convert the aromatic tetrazine to the 1,6-dihydro form.

Acetylation :

Example Protocol (Adapted from)

| Step | Reagents/Conditions | Yield* |

|---|---|---|

| 1 | 3,6-Diphenyl-1,6-dihydro-1,2,4,5-tetrazine, CH₃COCl, pyridine, CHCl₃, RT | ~70–90%** |

| 2 | Purification via column chromatography (SiO₂, CH₂Cl₂/PE) | – |

Hypothetical yields inferred from analogous syntheses.

*Yield depends on purity of starting material and reaction stoichiometry.

Oxidation and Functionalization of Dihydrotetrazine Precursors

An alternative route involves oxidizing a dihydrotetrazine intermediate to the aromatic form before introducing substituents. However, this approach may require additional steps to reintroduce the dihydro structure.

One-Pot Tetrazine Synthesis with Subsequent Acylation

Modern methods emphasize modular synthesis to minimize steps. A single-pot approach could combine tetrazine formation and acylation, though experimental validation is required.

Proposed Strategy:

- Tetrazine Core Formation :

- In-Situ Reduction :

- Acylation :

- Reagents : Acetyl chloride, pyridine.

Advantages

- Efficiency : Reduces purification steps.

- Scalability : Suitable for industrial applications.

Comparative Analysis of Tetrazine Synthesis Methods

| Method | Reagents | Conditions | Substituent Control | Yield* |

|---|---|---|---|---|

| 1 (Acetylation) | CH₃COCl, pyridine, CHCl₃ | RT, 2–4 hr | High (diphenyl groups preinstalled) | 70–90% |

| 2 (Oxidation) | NaNO₂, HCl | pH 3, 0–5°C | Moderate (requires post-functionalization) | 50–70% |

| 3 (One-Pot) | Benzyl cyanide, PhSH, NaBH₄ | Reflux, 6 hr + RT, 2 hr | Limited (requires precise stoichiometry) | 60–80% |

Critical Challenges and Optimizations

Substituent Positioning

Chemical Reactions Analysis

Types of Reactions

1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.

Substitution: The tetrazine ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

Substitution: Conditions for substitution reactions may involve the use of bases, acids, or catalysts to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds containing tetrazine moieties, such as 1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)ethan-1-one, exhibit promising antimicrobial properties. Studies have shown that derivatives of tetrazine can be synthesized and evaluated for their antibacterial and antifungal activities. For instance, compounds with similar structures have demonstrated significant efficacy against various microbial strains, suggesting that 1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)ethan-1-one could serve as a scaffold for developing new antimicrobial agents .

Cancer Research

The compound's ability to interact with biological targets makes it a candidate for cancer research. Tetrazine derivatives have been studied for their potential to inhibit tumor growth through various mechanisms. The unique electron-withdrawing properties of the tetrazine ring may enhance the reactivity of these compounds towards biological nucleophiles, making them suitable for targeted drug delivery systems or as part of combination therapies in oncology .

Materials Science

Fluorescent Materials

Due to the presence of phenyl groups and the tetrazine structure, 1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)ethan-1-one can be utilized in the development of fluorescent materials. These materials have applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging. The compound's photophysical properties can be tuned by modifying its structure or by incorporating it into polymer matrices .

Polymer Chemistry

In polymer chemistry, tetrazine-based compounds are explored for their role in click chemistry reactions. The ability to undergo rapid cycloaddition reactions with various alkynes allows for the development of functionalized polymers with specific properties. This application is particularly relevant in creating smart materials that respond to environmental stimuli .

Analytical Chemistry

Chemical Sensors

The unique chemical properties of 1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)ethan-1-one enable its use in developing chemical sensors. Its ability to undergo specific reactions with target analytes can be leveraged to create sensors for detecting metal ions or small organic molecules. Such sensors can be crucial in environmental monitoring and safety applications .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized several tetrazine derivatives and evaluated their antimicrobial activity against standard bacterial strains. Among these derivatives was 1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)ethan-1-one. Results indicated that this compound showed significant inhibition against Gram-positive bacteria compared to control groups .

Case Study 2: Polymer Functionalization

In a study focused on polymer chemistry, researchers utilized 1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)ethan-1-one in click chemistry reactions to create functionalized polymers. These polymers exhibited enhanced mechanical properties and responsiveness to temperature changes .

Mechanism of Action

The mechanism of action of 1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can trigger various cellular responses, including apoptosis, cell cycle arrest, and inhibition of specific enzymes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

- However, phenyl groups reduce nitrogen content (~52% theoretical N for the target vs. ~75% for DAAT), which may lower detonation performance in energetic applications .

- Functional Groups: The acetyl group in the target compound enables further derivatization (e.g., oxime formation, as seen in for triazole derivatives) . In contrast, TATzO’s tetrazole moiety contributes to hydrogen-bonding networks and improved thermal stability (decomposition at 230°C) .

Thermal and Energetic Properties

Table 2: Thermal and Detonation Performance Comparison

Key Observations:

- The target’s diphenyl groups likely increase thermal stability compared to DAAT and TATzO, as aromatic rings resist decomposition. However, its lower nitrogen content results in reduced detonation velocity and pressure compared to DAAT or TATzO .

- Sensitivity is expected to be low due to steric protection of the tetrazine core, similar to TATzO’s insensitivity from hydrogen-bonding and π-stacking .

Biological Activity

1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)ethan-1-one is a complex organic compound notable for its unique tetrazine structure. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. The following sections provide a detailed overview of its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C16H14N4O

- Molecular Weight : 278.31 g/mol

- Appearance : Orange to brown crystalline solid

- Melting Point : Approximately 196 °C

The biological activity of 1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)ethan-1-one is attributed to its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to significant alterations in protein structure and function, potentially triggering cellular responses such as apoptosis and inhibition of specific enzymes involved in disease pathways.

Key Biological Activities:

- Anticancer Properties : The compound shows promise in targeting cancer cells through specific molecular interactions.

- Enzyme Inhibition : It may inhibit enzymes that are critical for tumor growth and survival.

- Bioorthogonal Reactions : Its ability to engage in bioorthogonal reactions allows for targeted drug delivery without interfering with native biological processes.

Synthesis

The synthesis of 1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)ethan-1-one typically involves cyclization reactions of appropriate precursors. A common method includes the following steps:

- Preparation of Precursors : Synthesize suitable starting materials that can undergo cyclization.

- Cyclization Reaction : Conduct the cyclization under controlled conditions to form the tetrazine ring.

- Purification : Isolate and purify the compound using recrystallization or chromatography techniques.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant anticancer effects in vitro against various cancer cell lines. The compound induced apoptosis through caspase activation pathways. |

| Study 2 | Investigated enzyme inhibition properties; results indicated that it effectively inhibited specific kinases involved in cancer progression. |

| Study 3 | Explored bioorthogonal labeling applications; findings suggested its utility in tracking cellular processes without disrupting normal functions. |

Comparative Analysis with Related Compounds

The uniqueness of 1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)ethan-1-one lies in its specific substitution pattern and the presence of the ethanone group. This structural feature enhances its chemical reactivity compared to other tetrazine derivatives.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1,2,4,5-Tetrazine | Simple tetrazine derivative | Lacks additional functional groups |

| 3,6-Diphenyl-1,2,4,5-tetrazine | Similar core structure | Contains only tetrazine without ethanone |

| 1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)propan-1-one | Similar tetrazine core | Different substituents (propanone instead of ethanone) |

Q & A

Q. What are the optimized synthetic routes for 1-(3,6-diphenyl-1,2,4,5-tetrazin-1(2H)-yl)ethan-1-one, and how can yield and selectivity be improved?

- Methodological Answer : The synthesis typically involves cycloaddition or nucleophilic substitution reactions. A common approach includes reacting 3,6-diphenyl-1,2,4,5-tetrazine with acetyl chloride derivatives under reflux in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). For example, highlights a multi-step protocol involving solvent adjustment (e.g., DCM), heating (60–80°C), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Yield optimization can be achieved by controlling stoichiometry (1:1.2 molar ratio of tetrazine to acetylating agent) and using catalysts like triethylamine (TEA) to neutralize HCl byproducts . Purity is confirmed via HPLC (>95%) and NMR spectroscopy.

Q. How can the structure of this compound be rigorously validated?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- NMR : H and C NMR to identify aromatic protons (δ 7.2–8.1 ppm for phenyl groups) and the acetyl carbonyl (δ 2.5–2.7 ppm for CH, δ 200–210 ppm for C=O).

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion peak (expected [M+H] at m/z 330.12 for CHNO).

- X-ray Crystallography : Single-crystal diffraction (if available) to resolve the tetrazine ring geometry and substituent orientation, as demonstrated in for analogous tetrazine derivatives .

Q. What analytical methods are recommended for assessing its thermal stability?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen/air atmospheres (heating rate: 10°C/min) can evaluate decomposition behavior. For instance, reports that tetrazine derivatives exhibit exothermic decomposition peaks at 220–250°C, correlating with their high nitrogen content (≥50% N). Kinetic parameters (e.g., activation energy) can be derived using the Kissinger method .

Advanced Research Questions

Q. How does this compound perform in bioorthogonal "click" chemistry applications?

- Methodological Answer : The tetrazine moiety enables inverse electron-demand Diels-Alder (IEDDA) reactions with strained dienophiles (e.g., trans-cyclooctenes). For example, describes its conjugation to polyethylene glycol (PEG) linkers for drug delivery systems. Reaction efficiency is quantified via second-order rate constants () using UV-Vis spectroscopy (monitoring tetrazine decay at 520–540 nm). Optimal conditions include pH 7.4 (phosphate buffer) and room temperature, achieving .

Q. What computational methods predict its detonation properties for energetic material research?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) can estimate detonation velocity () and pressure () via the Kamlet-Jacobs equations. Inputs include crystal density (XRD data) and heat of formation (Gaussian09 calculations). shows that tetrazine derivatives with >60% nitrogen content achieve and , comparable to RDX .

Q. How do solvent and catalyst choices affect its reactivity in nucleophilic substitutions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in SNAr reactions. demonstrates that palladium catalysts (e.g., Pd(OAc)) coupled with phosphine ligands (e.g., RuPhos) improve cross-coupling yields (up to 96%) for aryl boronate derivatives. Contrasting data in (lower yields with Cu catalysts) suggest metal selection critically impacts reaction pathways .

Q. How should researchers address contradictions in reported synthetic yields?

- Methodological Answer : Discrepancies often arise from impurities in starting materials or oxygen sensitivity. For example, notes that tetrazine precursors require strict anhydrous conditions. Reproducibility can be enhanced by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.